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Compound of Interest

Compound Name: Glioroseinol

Cat. No.: B10823491 Get Quote

Important Notice: Initial searches for the compound "Glioroseinol" did not yield any specific

scientific literature. This suggests that "Glioroseinol" may be a hypothetical, proprietary, or

lesser-known compound. To fulfill the core requirements of your request, this technical support

center has been created using Dasatinib as a well-documented model compound. Dasatinib is

a multi-targeted tyrosine kinase inhibitor known for its on- and off-target activities, making it an

excellent case study for researchers aiming to minimize off-target effects.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Dasatinib?

A1: Off-target effects occur when a drug, such as Dasatinib, binds to and modulates the activity

of proteins other than its intended therapeutic target.[1][2] Dasatinib's primary target is the

BCR-ABL fusion protein in Philadelphia chromosome-positive leukemias.[3] However, it also

potently inhibits other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT,

PDGFRβ, and ephrin receptors.[1][4] These off-target interactions can lead to a variety of

outcomes:

Misinterpretation of Experimental Results: The observed phenotype may be due to the

inhibition of an unintended target, leading to incorrect conclusions about the function of the

primary target.

Cellular Toxicity: Inhibition of essential housekeeping kinases can lead to adverse effects in

cell culture models.
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Clinical Side Effects: In a clinical context, off-target effects are a major cause of adverse drug

reactions, such as pleural effusion, pulmonary arterial hypertension, and cardiac events.

Q2: How can I identify the potential off-target profile of Dasatinib in my experimental system?

A2: A multi-pronged approach is recommended to determine the off-target profile of Dasatinib:

Literature Review: Dasatinib's kinase selectivity has been extensively studied. Reviewing

existing literature can provide a comprehensive list of known off-targets.

Kinome Profiling: Use in vitro kinase screening services that test Dasatinib against a large

panel of recombinant kinases. These assays provide quantitative data (IC50 or Kd values)

on its binding affinity and inhibitory activity against hundreds of kinases.

Chemical Proteomics: This unbiased approach uses Dasatinib as an affinity probe to pull

down its binding partners from cell lysates, which are then identified by mass spectrometry.

This can reveal novel kinase and non-kinase targets in a more physiological context.

Phenotypic Screening: Compare the cellular effects of Dasatinib with those of other kinase

inhibitors that have different selectivity profiles. This can help to correlate specific off-target

inhibitions with observed phenotypes.

Q3: What are the primary strategies to minimize Dasatinib's off-target effects in my

experiments?

A3: Several strategies can be employed to reduce the impact of off-target effects:

Dose Optimization: Use the lowest effective concentration of Dasatinib that elicits the desired

on-target effect (e.g., inhibition of BCR-ABL phosphorylation) while minimizing off-target

engagement. Perform a dose-response curve to determine the optimal concentration for your

specific cell line or assay.

Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the

inhibition of the intended target, use another inhibitor with a different chemical scaffold but

the same primary target (e.g., Nilotinib or Imatinib for BCR-ABL, with important differences in

off-target profiles).
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Genetic Approaches: Use genetic tools like CRISPR/Cas9 or RNAi to knock down or knock

out the intended target. If the resulting phenotype mimics that of Dasatinib treatment, it

provides strong evidence for on-target activity.

Control Cell Lines: Employ cell lines that do not express the primary target of Dasatinib to

identify off-target-driven effects.
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Issue Possible Cause Recommended Solution

Unexpected cell toxicity or

growth inhibition at low

Dasatinib concentrations.

High sensitivity of the cell line

to off-target kinase inhibition

(e.g., SRC family kinases).

Perform a dose-response

experiment to determine the

GI50. Use a concentration at

or below the GI50 for

subsequent experiments.

Consider using a more

selective inhibitor if the primary

target is not a SRC family

kinase.

Observed phenotype does not

correlate with the known

function of the primary target

(BCR-ABL).

The phenotype is likely caused

by an off-target effect.

Dasatinib is a potent inhibitor

of multiple signaling pathways.

1. Validate the on-target

engagement by Western blot

(e.g., p-CrkL). 2. Use a

structurally different inhibitor

for the same target. 3. Use

genetic knockdown/knockout

of the primary target to see if

the phenotype is replicated.

Dasatinib treatment leads to

paradoxical activation of a

signaling pathway.

Inhibition of a negative

regulator kinase or feedback

loops. For example, inhibition

of certain kinases can

sometimes lead to the

activation of other pathways as

a compensatory mechanism.

Map the signaling pathway in

question and use phospho-

specific antibodies to probe

key nodes upstream and

downstream of the paradoxical

activation. Consider co-

treatment with an inhibitor of

the activated pathway.

Development of resistance to

Dasatinib in long-term culture.

1. Mutations in the primary

target (e.g., T315I in BCR-

ABL). 2. BCR-ABL

independent mechanisms,

such as the activation of

bypass signaling pathways

(e.g., ERK1/2 activation).

1. Sequence the kinase

domain of the target protein to

check for mutations. 2.

Perform a phosphoproteomic

analysis to identify activated

bypass pathways. 3. Consider

combination therapy with an

inhibitor targeting the identified

resistance pathway.
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Data Presentation: Kinase Selectivity of Dasatinib
The following table summarizes the inhibitory potency of Dasatinib against its primary target

(BCR-ABL) and a selection of key off-target kinases. Lower IC50 or Kd values indicate higher

potency.

Kinase Target Target Class
Dasatinib IC50
(nM)

Dasatinib Kd
(nM)

Reference(s)

BCR-ABL On-Target 0.75 - 9 < 1

c-SRC Off-Target 0.5 - 1.1 0.23

LCK Off-Target 1.1 0.21

FYN Off-Target 0.2 0.22

YES Off-Target 0.4 0.33

c-KIT Off-Target - 1.3

PDGFRβ Off-Target - 2.5

EPHA2 Off-Target - 2.8

DDR1 Off-Target - -

NQO2
Off-Target (non-

kinase)

No significant

inhibition

No significant

binding

Note: IC50 and Kd values can vary depending on the assay conditions, cell lines, and source

literature.

Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects
on Cell Viability
This protocol uses a comparative approach with a more selective inhibitor (Imatinib) and a

control cell line lacking the primary target to dissect on- and off-target effects.
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1. Cell Lines and Reagents:

K562 cells (BCR-ABL positive)

U937 cells (BCR-ABL negative, but express SRC family kinases)

Dasatinib (stock solution in DMSO)

Imatinib (stock solution in DMSO)

RPMI-1640 medium with 10% FBS

MTS or MTT reagent

96-well plates

2. Procedure:

Cell Seeding: Seed K562 and U937 cells in separate 96-well plates at a density of 5,000

cells/well in 100 µL of medium. Incubate overnight.

Drug Treatment: Prepare serial dilutions of Dasatinib and Imatinib. Add the drugs to the

respective plates over a wide concentration range (e.g., 0.1 nM to 10 µM). Include a DMSO

vehicle control.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

Viability Assay: Add MTS/MTT reagent to each well according to the manufacturer's

instructions and measure the absorbance.

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves.

Calculate the IC50 value for each drug in each cell line. A low IC50 for Dasatinib in U937

cells would indicate potent off-target effects.

Protocol 2: Western Blot Analysis of Target Engagement
This protocol assesses the phosphorylation status of a direct downstream substrate of BCR-

ABL (CrkL) and a key off-target (SRC) to confirm target engagement at different Dasatinib
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concentrations.

1. Reagents:

K562 cells

Dasatinib

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-phospho-CrkL, anti-total-CrkL, anti-phospho-SRC (Tyr416), anti-total-SRC,

and a loading control (e.g., anti-GAPDH).

Secondary antibodies (HRP-conjugated)

ECL substrate

2. Procedure:

Cell Treatment: Seed K562 cells and treat with increasing concentrations of Dasatinib (e.g.,

0 nM, 1 nM, 10 nM, 100 nM) for 2 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.

Wash and incubate with secondary antibodies.

Detection: Visualize the bands using an ECL substrate and an imaging system.

Analysis: Quantify the band intensities. A decrease in p-CrkL and p-SRC levels will confirm

on- and off-target engagement, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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